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Compound of Interest

Compound Name:
Methyl 4,4-dimethyl-2-

oxopentanoate

CAS No.: 21433-15-8

Cat. No.: B8636215

Get Quote

Abstract & Core Directive
Methyl 4,4-dimethyl-2-oxopentanoate (MDOP) is a specialized

-keto ester building block characterized by a bulky tert-butyl group at the

-position. Unlike standard pyruvate derivatives, the neopentyl side chain introduces significant
steric bulk while maintaining rotational freedom at the

-carbon. This unique structural motif renders MDOP a critical precursor for L-neopentylglycine (

-methyl-L-leucine) and (S)-2-hydroxy-4,4-dimethylpentanoate, both of which are privileged
scaffolds in the design of protease-resistant peptides and peptidomimetics (e.g., HCV protease
inhibitors).

This guide provides validated protocols for the handling, asymmetric reduction, and reductive

amination of MDOP. It moves beyond generic recipes to address the specific kinetic challenges

imposed by the neopentyl "steric anchor."
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Chemical Handling & Stability Profile
The

-keto ester functionality is highly electrophilic. In the presence of ambient moisture, MDOP
exists in equilibrium with its gem-diol hydrate. This hydration shifts the effective molecular
weight and can stall nucleophilic attacks if not managed.

Property Specification Operational Note

Appearance Pale yellow to greenish liquid
Color intensity correlates with

anhydrous purity.

Storage -20°C, under Argon

Hygroscopic. Warm to RT

before opening to prevent

condensation.

Solubility MeOH, DCM, THF, DMSO

Avoid aqueous buffers for

long-term storage (hydrolysis

risk).

Reactivity High electrophilicity at C2

Prone to rapid

transesterification in alcoholic

solvents.

Stability Warning: The "Neopentyl Effect"
While the tert-butyl group is distant enough to allow reaction at the ketone, it enforces a

specific conformation that retards the rate of

reactions at the adjacent centers. However, for the

hybridized ketone, the effect is primarily one of face shielding, which enhances stereoselectivity
during reductions but requires higher catalyst loadings than unhindered pyruvates.

Core Application 1: Asymmetric Reductive
Amination
Target: Synthesis of L-Neopentylglycine Methyl Ester Mechanism: Stereoselective enzymatic

reduction of the imine intermediate.
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This is the highest-value transformation for MDOP. Chemical reductive amination (NaBH

CN) often yields racemates requiring tedious resolution. The biocatalytic route using Leucine
Dehydrogenase (LeuDH) is superior, leveraging the enzyme's natural affinity for branched
hydrophobic side chains.
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Caption: Biocatalytic cascade for the synthesis of L-Neopentylglycine using Leucine

Dehydrogenase (LeuDH) with Formate Dehydrogenase (FDH) for cofactor recycling.

Detailed Protocol
Reagents:

MDOP (Substrate): 50 mM final concentration.

Buffer: 100 mM Ammonium Formate / Ammonia buffer, pH 8.5.

Cofactor: NAD

(1.0 mM).

Enzymes: LeuDH (from Bacillus cereus or commercial variant) + Formate Dehydrogenase

(FDH).

Step-by-Step:
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Buffer Prep: Prepare 100 mM ammonium formate solution. Adjust pH to 8.5 using aqueous

ammonia. Critical: High ammonium concentration drives the equilibrium toward the imine.

Substrate Addition: Dissolve MDOP in a minimal volume of DMSO (max 5% v/v final) and

add to the buffer. The solution may become slightly turbid due to the lipophilic neopentyl tail.

Initiation: Add NAD

and the enzyme mix (LeuDH/FDH).

Incubation: Stir gently at 30°C for 18–24 hours. Do not vortex (denatures enzymes).

Monitoring: Check conversion via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). The

amino ester will elute earlier than the ketone.

Workup:

Basify to pH 10 with K

CO

.

Extract 3x with Ethyl Acetate.[1]

Dry organic layer over Na

SO

and concentrate.[1]

Note: The free base amine can be volatile; conversion to the HCl salt immediately upon

isolation is recommended.

Core Application 2: Asymmetric Carbonyl Reduction
Target: Synthesis of Methyl (S)-2-hydroxy-4,4-dimethylpentanoate Utility: Chiral auxiliary

synthesis and depsipeptide building block.
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While KREDs (Ketoreductases) are standard, the bulky tail of MDOP often requires "bulky-

tolerant" variants. Alternatively, chemical transfer hydrogenation offers a robust, scalable non-

biological route.

Protocol: Ru-Catalyzed Transfer Hydrogenation
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Sodium Formate / Formic Acid

(aqueous).

Step-by-Step:

Charge: In a reaction flask, combine MDOP (1.0 eq) and the Ruthenium catalyst (0.5 mol%).

Solvent: Add degassed Methanol (5 volumes).

Reductant: Add a pre-mixed solution of HCOONa/HCOOH (5:2 molar ratio, 5 eq) in water.

Reaction: Stir at 40°C for 12 hours. The CO

evolution indicates reaction progress.

Quench: Dilute with water and extract with MTBE (Methyl tert-butyl ether).

Purification: Silica gel chromatography (Hexanes/EtOAc). The hydroxy ester is stable and

less volatile than the ketone.

Analytical Derivatization (Quality Control)
To accurately quantify MDOP purity without interference from the hydrate form, derivatization

with o-phenylenediamine (OPD) is the gold standard.

Reaction:

Protocol:

Dissolve 10 mg of MDOP sample in 1 mL Ethanol.

Add 1.2 eq of o-phenylenediamine.
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Add 1 drop of glacial acetic acid.

Heat at 60°C for 30 minutes.

Analyze by HPLC (UV 254 nm). The quinoxalinone derivative has a high extinction

coefficient and flies well on LC-MS, allowing for precise quantitation of the active ketone

content.

Troubleshooting & Optimization Matrix
Issue Probable Cause Corrective Action

Low Conversion (Enzymatic) Substrate insolubility
Add 5% DMSO or Triton X-100

surfactant.

Low Conversion (Chemical) Steric hindrance at C2

Increase temperature to 50°C;

switch to smaller hydride

source (e.g., LiBH4 for

racemic).

Product Racemization pH too high during workup

-Protons in

-amino/hydroxy esters are

acidic. Keep workup rapid and

cold.

"Missing" Mass Volatility of MDOP

Do not apply high vacuum

(<10 mbar) for extended

periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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